1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Overview
Description
“1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of the compound is CC(N1CC(C)(C2=CC=C(C=C12)N)C)=O
. The InChI code is 1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3
.
Physical And Chemical Properties Analysis
The compound is a solid . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .
Scientific Research Applications
Cancer Treatment Research
Indole derivatives, including 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone, have shown promise in the treatment of cancer. They are being studied for their potential to inhibit the growth of cancer cells and induce apoptosis. The compound’s ability to interact with various cellular pathways makes it a candidate for targeted cancer therapies .
Antimicrobial Activity
Research has indicated that indole derivatives possess antimicrobial properties. This compound could be utilized in the development of new antibiotics or antiseptic agents, particularly against drug-resistant strains of bacteria .
Neurodegenerative Disorders
The indole nucleus is a common structure found in compounds that exhibit neuroprotective effects. As such, this compound may have applications in the research of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
Indole derivatives are known to exhibit anti-inflammatory properties. This compound could be used in the synthesis of new anti-inflammatory drugs, potentially with fewer side effects than current medications .
Material Science
Beyond biomedical applications, indole derivatives can be used in material science, particularly in the synthesis of organic semiconductors and conductive polymers. Their unique electronic properties make them suitable for use in various electronic devices .
Agricultural Chemistry
Indole derivatives are structurally similar to plant hormones such as auxins. Therefore, this compound could be used in the development of synthetic plant growth regulators to enhance crop yields and manage plant development .
Safety and Hazards
properties
IUPAC Name |
1-(6-amino-3,3-dimethyl-2H-indol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFKETITWKJRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619053 | |
Record name | 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
453562-71-5 | |
Record name | 1-Acetyl-6-amino-3,3-dimethylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453562-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(6-amino-2,3-dihydro-3,3-dimethyl-1H-indol-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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